molecular formula C17H13NO3 B14190224 2-Methoxy-1-(3-nitrophenyl)naphthalene CAS No. 922511-82-8

2-Methoxy-1-(3-nitrophenyl)naphthalene

Cat. No.: B14190224
CAS No.: 922511-82-8
M. Wt: 279.29 g/mol
InChI Key: OCBYAHCCSZCYKK-UHFFFAOYSA-N
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Description

2-Methoxy-1-(3-nitrophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methoxy group at the second position and a nitrophenyl group at the first position of the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-nitrophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxynaphthalene followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions typically involve the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The coupling reaction can be carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems allows for efficient and controlled synthesis of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(3-nitrophenyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-Methoxy-1-(3-aminophenyl)naphthalene.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 2-Methoxy-1-(3-aminophenyl)naphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.

Scientific Research Applications

2-Methoxy-1-(3-nitrophenyl)naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(3-nitrophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in various biological effects, including cell death or inhibition of cell proliferation. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the nitrophenyl group and has different chemical and biological properties.

    2-Methoxy-1-(4-nitrophenyl)naphthalene: Similar structure but with the nitrophenyl group at a different position, leading to different reactivity and properties.

    2-Methoxy-1-(3-aminophenyl)naphthalene: Formed by the reduction of the nitro group to an amino group, resulting in different chemical behavior and applications.

Uniqueness

2-Methoxy-1-(3-nitrophenyl)naphthalene is unique due to the presence of both methoxy and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

922511-82-8

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-methoxy-1-(3-nitrophenyl)naphthalene

InChI

InChI=1S/C17H13NO3/c1-21-16-10-9-12-5-2-3-8-15(12)17(16)13-6-4-7-14(11-13)18(19)20/h2-11H,1H3

InChI Key

OCBYAHCCSZCYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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